The synthesis of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves several key steps:
The molecular structure of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be described using various structural representations:
InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
SWNSQQKYEQYRAJ-UHFFFAOYSA-N
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C
These representations indicate a complex structure featuring multiple heteroatoms (nitrogen and sulfur), which contribute to its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets .
The compound participates in various chemical reactions that are significant for its applications:
The mechanism of action for 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its role as an inhibitor of bromodomain-containing proteins. By binding to these proteins, the compound disrupts their interaction with acetylated lysine residues on target proteins, leading to altered gene expression and cellular signaling pathways. This inhibition can affect various cellular processes such as proliferation and differentiation, making it a potential therapeutic candidate in cancer research and other diseases characterized by dysregulated gene expression .
The physical and chemical properties of this compound are critical for its application in research:
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time. Its solubility profile would also be important for determining its bioavailability in biological assays .
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2